molecular formula C15H9ClN2S3 B296079 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole

2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole

Cat. No. B296079
M. Wt: 348.9 g/mol
InChI Key: CZSLOTNLFOBKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the dithiazolo[5,1-e][1,2,4]dithiazole family, which has been extensively studied for their remarkable electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole is not well understood, but it is believed to involve the transfer of electrons from the compound to the adjacent electron-accepting material. This process results in the generation of a charge carrier, which can be used for various applications, including OLEDs and OSCs.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole. However, some studies have suggested that this compound may have potential as an antitumor agent due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole in lab experiments is its high electron mobility, which makes it an excellent candidate for use in electronic devices. However, the synthesis of this compound is relatively complex and requires specialized equipment, which can limit its widespread use.

Future Directions

There are several future directions for research on 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole. One potential avenue is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as catalysis and sensing. Finally, research is needed to better understand the mechanism of action of this compound and its potential as an antitumor agent.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole involves the reaction of 2-chlorobenzenamine with carbon disulfide and potassium hydroxide to form 2-chlorobenzothiazole-5-thiol. This intermediate is then reacted with 1,3-diphenyl-1,3-propanedione in the presence of sodium methoxide to yield the final product.

Scientific Research Applications

The unique electronic properties of 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole make it a promising candidate for various scientific research applications. One of the most significant applications is in the field of organic electronics, where it can be used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

properties

Molecular Formula

C15H9ClN2S3

Molecular Weight

348.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-7-phenyl-1λ4,2,8-trithia-4,6-diazabicyclo[3.3.0]octa-1(5),3,6-triene

InChI

InChI=1S/C15H9ClN2S3/c16-12-9-5-4-8-11(12)14-18-15-17-13(19-21(15)20-14)10-6-2-1-3-7-10/h1-9H

InChI Key

CZSLOTNLFOBKMM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=S(S2)SC(=N3)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=S(S2)SC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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